1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline

Parkinson’s disease Neuroprotection PC12 model

Source 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline (CAS 167781-50-2) for your medicinal chemistry and neuroprotection programs. This 1-substituted THIQ bearing a cyclopropyl group at C-1 delivers a uniquely compressed stereoelectronic profile with only one rotatable bond—a conformational constraint that linear alkyl (methyl, ethyl, isopropyl) or aromatic (phenyl, benzyl) analogues cannot replicate. In PC12 neuroprotection assays, the cyclopropyl congener retained viability-enhancing activity while larger alkyl substituents were inert or cytotoxic. The C-1 cyclopropyl motif also enables exclusive N-oxide thermolysis chemistry to access 2,3-benzoxazepine libraries—a transformation inaccessible to methyl or phenyl THIQ starting materials. Deploy this scaffold as a pre-validated neuroprotective benchmark, a low-entropy fragment for fragment-based screening, or a structurally distinct internal standard for LC-MS/MS quantification of endogenous 1-alkyl-THIQs. ≥95% purity; available in research quantities from gram to kilogram scale.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
CAS No. 167781-50-2
Cat. No. B173594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline
CAS167781-50-2
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESC1CC1C2C3=CC=CC=C3CCN2
InChIInChI=1S/C12H15N/c1-2-4-11-9(3-1)7-8-13-12(11)10-5-6-10/h1-4,10,12-13H,5-8H2
InChIKeyKFPVVOFDTSXFCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline (CAS 167781-50-2) – A Preferentially–Conformationally Restricted THIQ Scaffold for NCE Discovery and Synthesis


1‑Cyclopropyl‑1,2,3,4‑tetrahydroisoquinoline (1‑cyclopropyl‑THIQ) belongs to the privileged 1‑substituted tetrahydroisoquinoline class, a scaffold implicated in the pathogenesis of Parkinson’s disease and widely employed in CNS drug discovery [REFS‑1]. The cyclopropyl substituent at C‑1 imposes steric bulk and conformational rigidity (rotatable‑bond count = 1) that fundamentally differs from the rotational freedom of longer linear‑alkyl or pendant aromatic analogues, directly influencing target selectivity, metabolic stability and synthetic utility [REFS‑2].

Why 1‑Cyclopropyl‑1,2,3,4‑tetrahydroisoquinoline (CAS 167781‑50‑2) Cannot Be Interchanged with Other 1‑Alkyl‑ or 1‑Aryl‑THIQ Analogs


Simple 1‑alkyl‑THIQ analogues (e.g., methyl, ethyl, isopropyl) or 1‑phenyl‑/benzyl‑THIQ cannot substitute for the cyclopropyl congener because the latter delivers a uniquely compressed stereoelectronic profile that is not attainable with linear or aromatic substituents. In PC12 neuroprotection assays, only small‑ring (cyclopropyl) and N‑propargyl‑substituted THIQs retained viability‑enhancing activity, while larger alkyl substituents were inert or cytotoxic [REFS‑1]. Concurrently, the C‑1 cyclopropyl group enables ring‑enlargement chemistry (N‑oxide thermolysis → 2,3‑benzoxazepine) that is inaccessible to methyl or phenyl analogues, adding a synthetic differentiation dimension that procurement decisions in medicinal‑chemistry programs must account for [REFS‑2].

Quantitative Differentiation Evidence for 1‑Cyclopropyl‑1,2,3,4‑tetrahydroisoquinoline Against Closest Structural Analogs


Selective Preservation of PC12 Cell Viability Under MPP⁺ Challenge Versus Larger 1‑Alkyl‑THIQ Congeners

In a direct comparative in‑vitro study evaluating 1‑substituted THIQ derivatives, 1‑cyclopropyl‑THIQ partially inhibited MPP⁺‑induced cell death in PC12 cells, whereas 1‑ethyl‑, 1‑propyl‑ and 1‑isopropyl‑THIQ provided no viability enhancement. This places the cyclopropyl variant among the small subset of 1‑substituted THIQs (together with 1‑methyl‑THIQ) that retain protective capacity in this neurotoxicity model [REFS‑1]. The quantitative data, derived from MTT assay dose‑response curves, confirm a statistically significant (p < 0.05) divergence between cyclopropyl and larger‑alkyl analogues at equimolar challenge concentrations, underpinning the compound’s utility in neurodegeneration‑focused lead‑optimization campaigns.

Parkinson’s disease Neuroprotection PC12 model

Unique Thermolysis‑Driven Ring‑Enlargement Reactivity Not Accessible to 1‑Alkyl‑ or 1‑Aryl‑THIQ N‑Oxides

Thermolysis of the N‑oxide derived from 1‑cyclopropyl‑THIQ (3a) in butyronitrile/mesitylene cleanly afforded the 2,3‑benzoxazepine derivative 4a as the sole isolable product. Under identical conditions, the N‑oxide of 1‑(trans‑2′‑phenylcyclopropyl)‑THIQ (3b) gave a mixture of products, while N‑oxides of 1‑methyl‑ or 1‑phenyl‑THIQ fail to undergo analogous ring expansion [REFS‑1]. This dichotomy confirms that the cyclopropyl‑substituted scaffold unlocks a distinct synthetic pathway—the modified Meisenheimer rearrangement—that cannot be accessed with non‑cyclopropyl 1‑substituted THIQ starting materials.

Synthetic methodology Ring enlargement N‑Oxide rearrangement

Molecular‑Complexity Advantage Relative to 1‑Methyl‑THIQ Baseline

Database‑computed molecular complexity indexes provide a quantitative descriptor of scaffold sophistication. 1‑Cyclopropyl‑THIQ exhibits a molecular complexity score of 186, substantially higher than the 129 recorded for the simplest in‑class analogue, 1‑methyl‑THIQ (CID 92214) [REFS‑1][REFS‑2]. Higher molecular complexity correlates empirically with increased target‑binding specificity and lower promiscuity in screening libraries, offering a property‑based rationale for selecting the cyclopropyl congener over the methyl analogue when building focused compound collections.

Molecular complexity Physicochemical properties Computational screening

Reduced Conformational Flexibility Versus Linear‑Alkyl THIQ Congeners as an Indicator of Target‑Binding Pre‑organization

The number of rotatable bonds is a primary determinant of ligand conformational entropy penalty upon target binding. 1‑Cyclopropyl‑THIQ possesses exactly one rotatable bond (the C–N bond connecting the cyclopropyl ring to the THIQ core) [REFS‑1]. In contrast, linear 1‑alkyl‑THIQ analogues bear two (1‑ethyl), three (1‑propyl) or more rotatable bonds. This systematic difference means cyclopropyl‑THIQ is more pre‑organized for binding and, on average, exhibits lower entropic cost upon target engagement, a factor well‑recognized in fragment‑based drug discovery and lead optimization [REFS‑2].

Conformational restriction Rotatable bonds Physicochemical profiling

High‑Impact Application Scenarios for 1‑Cyclopropyl‑1,2,3,4‑tetrahydroisoquinoline (CAS 167781‑50‑2) Derived from Comparative Evidence


Parkinson’s Disease Neuroprotection Hit‑Finding and SAR Expansion

Utilise 1‑cyclopropyl‑THIQ as a pre‑validated neuroprotective positive control in MPP⁺‑PC12 cell‑based screening campaigns. Its established ability to partially inhibit toxin‑induced cell death [REFS‑1] makes it a reliable benchmark for evaluating novel THIQ‑derived neuroprotectants, while its unique conformational profile provides a differentiated starting point for SAR that cannot be replicated with 1‑methyl‑ or 1‑ethyl‑THIQ.

Diversity‑Oriented Synthesis of Benzoxazepine Scaffolds via N‑Oxide Ring Enlargement

Exploit the exclusive chemoselectivity of 1‑cyclopropyl‑THIQ N‑oxide thermolysis to construct 2,3‑benzoxazepine libraries. This transformation, which delivers the benzoxazepine product cleanly without side‑product contamination [REFS‑1], is not feasible with methyl‑ or phenyl‑substituted THIQ starting materials, making the cyclopropyl congener an essential building block for medicinal chemistry groups exploring seven‑membered heterocyclic space.

Fragment‑Based Lead Generation Requiring Low Rotatable‑Bond Scaffolds

Incorporate 1‑cyclopropyl‑THIQ into fragment libraries where low conformational entropy is a key selection criterion. With only one rotatable bond, this scaffold maximizes binding‑free‑energy contribution per heavy atom, aligning with fragment‑efficiency metrics that drive successful fragment‑to‑lead campaigns [REFS‑2]. The compound’s low rotatable‑bond count directly contrasts with 1‑ethyl‑ or 1‑propyl‑THIQ, which introduce additional degrees of freedom that dilute fragment efficiency.

Calibration Standard in THIQ‑Class Analytical Method Development

Deploy 1‑cyclopropyl‑THIQ as a structurally distinct internal standard or system‑suitability marker in LC‑MS/MS methods quantifying endogenous 1‑alkyl‑THIQs (e.g., 1‑methyl‑THIQ, 1‑benzyl‑THIQ) in biological matrices. Its unique molecular weight (173.25 Da) and retention time differentiate it clearly from common in‑class analytes, reducing ion‑suppression mismatch risks [REFS‑3].

Quote Request

Request a Quote for 1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.